![molecular formula C12H7ClN2OS B1437696 7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1031969-45-5](/img/structure/B1437696.png)
7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one
Overview
Description
7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring, with a 3-chlorophenyl group attached at the 7-position. Thienopyrimidines are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.
Mechanism of Action
Target of Action
Thieno[3,2-d]pyrimidin-4-ones, a class of compounds to which this compound belongs, have been reported to inhibit bruton’s tyrosine kinase (btk) . BTK is a non-receptor tyrosine kinase that plays a critical role in B cell development, including proliferation, differentiation, maturation, activation, and survival .
Mode of Action
It can be inferred from related studies that thieno[3,2-d]pyrimidin-4-ones may interact with their targets, such as btk, and inhibit their activity . This inhibition could result in changes in the signaling pathways associated with these targets, leading to altered cellular functions.
Biochemical Pathways
For instance, if BTK is indeed a target, the compound could affect the B cell receptor (BCR) signaling pathway and Fcγ receptor (FCR) signaling pathways .
Result of Action
Related studies suggest that thieno[3,2-d]pyrimidin-4-ones exhibit significant antimycobacterial activity against mycobacterium tuberculosis .
Biochemical Analysis
Biochemical Properties
7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. One notable interaction is with cytochrome bd oxidase, an enzyme involved in the respiratory chain of Mycobacterium tuberculosis . This compound inhibits cytochrome bd oxidase, leading to a decrease in ATP production, which is essential for the survival of the bacteria. Additionally, this compound has been shown to interact with other proteins involved in cellular metabolism, further highlighting its biochemical significance.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In Mycobacterium tuberculosis, this compound disrupts the normal function of the respiratory chain, leading to reduced ATP levels and impaired cellular metabolism . This disruption affects cell signaling pathways and gene expression, ultimately inhibiting bacterial growth. In mammalian cells, this compound has been observed to influence cell proliferation and apoptosis, indicating its potential as an anticancer agent.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. This compound binds to the active site of cytochrome bd oxidase, inhibiting its activity and leading to a decrease in ATP production . Additionally, this compound may interact with other enzymes and proteins, resulting in enzyme inhibition or activation and changes in gene expression. These molecular interactions are crucial for understanding the compound’s biochemical and pharmacological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cellular metabolism and gene expression. These temporal effects are essential for understanding the compound’s potential therapeutic applications and safety profile.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to inhibit bacterial growth without causing significant toxicity . At higher doses, this compound can induce toxic effects, including liver and kidney damage. These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in the oxidation and conjugation of this compound, leading to the formation of metabolites that are excreted from the body. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which facilitate its accumulation in specific tissues . Additionally, this compound can bind to plasma proteins, affecting its distribution and bioavailability. Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound is primarily localized in the mitochondria, where it exerts its inhibitory effects on cytochrome bd oxidase . Additionally, this compound may be targeted to other subcellular compartments through specific targeting signals or post-translational modifications. These localization patterns are essential for understanding the compound’s mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method involves the use of formic acid or triethyl orthoformate as a one-carbon source reagent. The reaction is carried out by heating the 3-amino-thiophene-2-carboxylate derivatives with formic acid or triethyl orthoformate, leading to the formation of the thienopyrimidine ring system .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted thienopyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its antitumor and antimicrobial activities.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,4-b]pyridine derivatives: These compounds have a similar fused ring system but differ in the position of the nitrogen atoms in the pyrimidine ring.
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds have a pyrrole ring fused to a pyrimidine ring and exhibit similar biological activities.
Uniqueness
7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one is unique due to the presence of the 3-chlorophenyl group, which can influence its chemical reactivity and biological activity. The specific substitution pattern and the fused ring system contribute to its distinct properties compared to other thienopyrimidine derivatives.
Properties
IUPAC Name |
7-(3-chlorophenyl)-3H-thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2OS/c13-8-3-1-2-7(4-8)9-5-17-11-10(9)14-6-15-12(11)16/h1-6H,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSZYWKIKGDOKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CSC3=C2N=CNC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


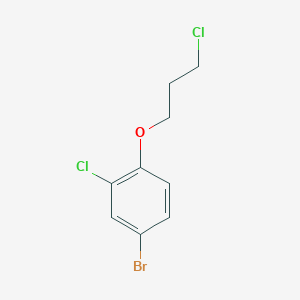
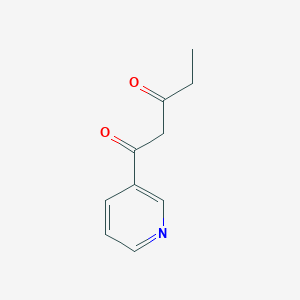
amine](/img/structure/B1437616.png)
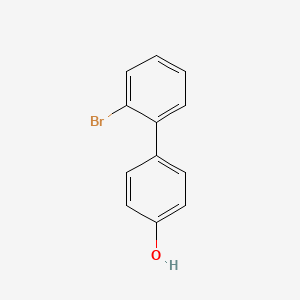
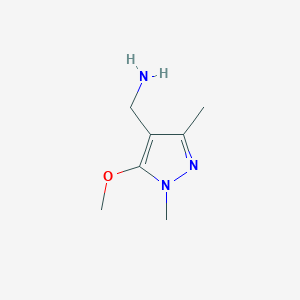

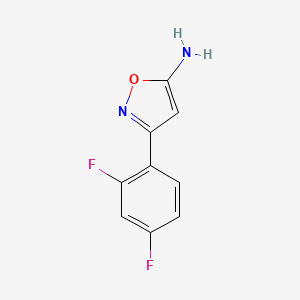
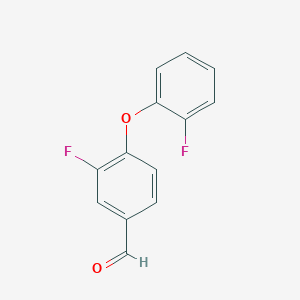
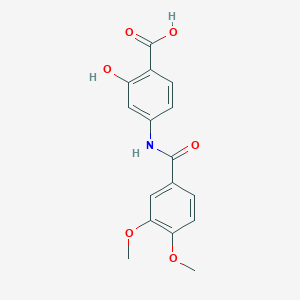
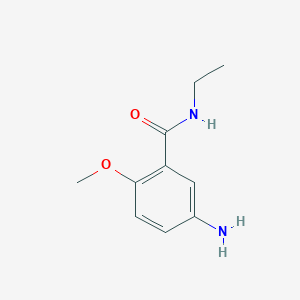
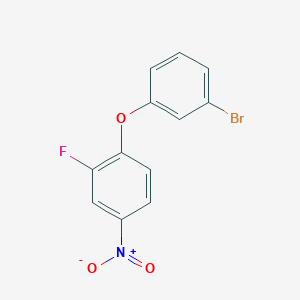

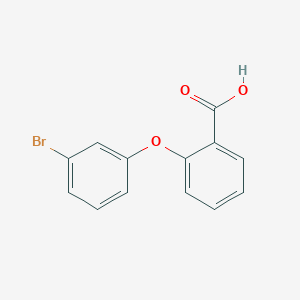
![3-[(Tert-butylcarbamoyl)amino]-4-methylbenzoic acid](/img/structure/B1437635.png)
